Trimethobenzamide

Descripción

This compound is a novel antiemetic which prevents nausea and vomiting in humans. Its actions are unclear but most likely involves the chemoreceptor trigger zone (CTZ). In dogs pretreated with this compound HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate.

This compound is an Antiemetic. The physiologic effect of this compound is by means of Emesis Suppression.

This compound is an orally available, antiemetic agent used in the therapy of nausea and vomiting associated with medications and gastrointestinal, viral and other illnesses. This compound has not been linked convincingly to elevations in serum enzymes during therapy and despite widescale use for almost 50 years, it has rarely been linked to instances of clinically apparent liver injury with jaundice.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for post operative nausea and vomiting and allergic disease and has 1 investigational indication.

major descriptor (64-84); on-line search BENZAMIDES (64-84); Index Medicus search this compound (64-84); RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Structure

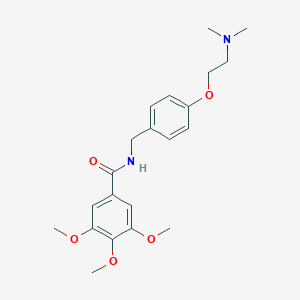

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZBIKUBAYAZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-92-7 (mono-hydrochloride) | |

| Record name | Trimethobenzamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023711 | |

| Record name | Trimethobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L | |

| Record name | Trimethobenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETHOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138-56-7 | |

| Record name | Trimethobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethobenzamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethobenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2X096QY97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188.7 °C | |

| Record name | Trimethobenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethobenzamide's Effects on Dopamine Pathways in the Central Nervous System

Abstract

Trimethobenzamide is a substituted benzamide with established antiemetic properties. Its clinical efficacy is primarily attributed to its interaction with the central nervous system (CNS), specifically its antagonism of dopamine pathways. This technical guide provides a detailed examination of this compound's mechanism of action, its targeted effects within the CNS, and the consequential physiological responses. This document synthesizes the available pharmacological data, outlines relevant experimental methodologies for studying such compounds, and visualizes the key pathways and processes involved. A notable gap in the publicly available literature is the absence of specific quantitative binding affinity data for this compound, a limitation that is highlighted herein.

Introduction

This compound is a prescription antiemetic agent used in the management of nausea and vomiting.[1][2][3][4][5] Unlike many modern antiemetics that target serotonin or neurokinin receptors, this compound's primary mechanism involves the modulation of dopaminergic neurotransmission.[6][7] Understanding its precise effects on dopamine pathways is critical for appreciating its therapeutic utility and its potential side-effect profile, particularly the risk of extrapyramidal symptoms (EPS). This guide delves into the core pharmacology of this compound's interaction with the CNS dopamine system.

Core Mechanism of Action: D₂ Receptor Antagonism

The principal mechanism of action for this compound is the antagonism of the dopamine D₂ receptor.[1][6][8] This activity is believed to be concentrated in the chemoreceptor trigger zone (CTZ), an area located in the medulla oblongata.[1][2][3][6][7][9][10][11] The CTZ lies outside the blood-brain barrier, allowing it to detect emetogenic substances in the bloodstream and cerebrospinal fluid. By blocking D₂ receptors in the CTZ, this compound inhibits the transmission of emetic signals to the vomiting center, which is located in the brainstem.[3][7][10] While this is the primary accepted mechanism, some sources note that the complete picture of its action is not fully elucidated.[3][9] Animal studies have shown that this compound effectively inhibits apomorphine-induced emesis (a D₂ agonist) but offers little protection against emesis induced by gastric irritants like copper sulfate, further supporting its central action at the CTZ.[2][11]

Effects on Central Dopamine Pathways

This compound's interaction with dopamine pathways is anatomically specific, leading to both its desired therapeutic effect and its potential adverse reactions.

The Chemoreceptor Trigger Zone (Area Postrema)

The antiemetic effect of this compound is a direct result of D₂ receptor blockade in the CTZ. Dopamine released in this area normally activates D₂ receptors, which initiates a signaling cascade that stimulates the vomiting center. This compound competitively binds to these D₂ receptors without activating them, thereby preventing dopamine from initiating the emetic signal.

Nigrostriatal Pathway and Extrapyramidal Symptoms

While therapeutically targeting the CTZ, this compound can also affect other dopamine-rich regions of the brain. The nigrostriatal pathway, essential for motor control, is particularly susceptible. Antagonism of D₂ receptors in this pathway can disrupt the balance of neurotransmission, leading to a range of movement disorders collectively known as extrapyramidal symptoms (EPS).[1][4] These can include:

-

Acute Dystonia: Involuntary muscle contractions and spasms.

-

Akathisia: A state of agitation and restlessness.

-

Parkinsonism: Symptoms resembling Parkinson's disease, such as tremors, rigidity, and bradykinesia.

The risk of EPS is a crucial consideration in the clinical use of this compound, especially in children and the elderly.[10]

Pharmacological Data

A comprehensive search of the scientific literature and pharmacological databases did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at dopamine receptors. The compound is consistently described qualitatively as a D₂ receptor antagonist or blocker.[8][12] This represents a significant knowledge gap for researchers. The table below summarizes the qualitative pharmacological profile of this compound based on available information.

| Parameter | Description | Clinical Relevance |

| Target Receptor | Dopamine D₂ Receptor[1][6][8] | Primary target for antiemetic action. |

| Mechanism | Antagonist / Inhibitor[8][9] | Blocks the binding of endogenous dopamine. |

| Primary Site of Action | Chemoreceptor Trigger Zone (CTZ)[2][6][7][11] | Prevents emetogenic signals from reaching the vomiting center. |

| Secondary Site of Action | Nigrostriatal Pathway | D₂ blockade in this pathway can lead to motor side effects (EPS). |

| Functional Effect | Inhibition of Apomorphine-Induced Emesis[2][11] | Demonstrates central D₂ receptor blockade in animal models. |

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for D₂ Receptor Affinity

This in vitro assay is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the dopamine D₂ receptor.

1. Materials:

- Cell membranes prepared from a cell line stably expressing human D₂ receptors (e.g., HEK293 or CHO cells).

- Radioligand: A high-affinity D₂ receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.

- Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

- Non-specific binding agent: A high concentration of an unlabeled D₂ antagonist (e.g., 10 µM Haloperidol) to determine background binding.

- Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

- Glass fiber filters and a cell harvester.

- Scintillation fluid and a liquid scintillation counter.

2. Procedure:

- In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kₔ value), and the cell membrane preparation.

- Add serial dilutions of the test compound (this compound) to the experimental wells.

- Add the non-specific binding agent to control wells.

- Add buffer only to "total binding" wells.

- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

- Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding (counts from wells with Haloperidol) from the total binding.

- Plot the percentage of specific binding against the log concentration of the test compound.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

- Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: In Vivo Assessment of Antiemetic Efficacy (Apomorphine Challenge)

This animal model assesses the ability of a test compound to block centrally-mediated emesis.

1. Subjects:

- Beagle dogs are a commonly used species as they have a reliable emetic response to apomorphine.

2. Materials:

- This compound solution for injection.

- Apomorphine hydrochloride solution (emetogen).

- Vehicle control (e.g., sterile saline).

3. Procedure:

- Acclimate animals to the experimental setting.

- Administer the test compound (this compound) or vehicle control to the animals via a defined route (e.g., intramuscularly).

- After a set pretreatment period (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine at a dose known to reliably induce emesis.

- Observe the animals continuously for a defined period (e.g., 1-2 hours).

- Record the latency to the first emetic event and the total number of retches and vomits for each animal.

4. Data Analysis:

- Compare the number of emetic events and the latency to emesis between the this compound-treated group and the vehicle-control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test). A significant reduction in emesis in the treated group indicates antiemetic efficacy.

Visualizations of Pathways and Workflows

Dopamine D₂ Receptor Signaling in the CTZ

Caption: D₂ receptor antagonism by this compound in the CTZ.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a radioligand competitive binding assay.

Logical Diagram: CNS Effects of D₂ Antagonism

Caption: Dual effects of D₂ antagonism in different brain regions.

Conclusion and Future Directions

This compound serves as an effective antiemetic through its well-established role as a dopamine D₂ receptor antagonist within the chemoreceptor trigger zone. This central mechanism effectively mitigates emetic signaling. However, this same mechanism, when acting on the nigrostriatal dopamine pathway, carries the inherent risk of producing extrapyramidal side effects. For drug development professionals and researchers, the most significant challenge related to this compound is the striking lack of publicly available quantitative data on its binding affinity and selectivity for dopamine receptor subtypes. Future research should prioritize the characterization of this compound's binding profile (Kᵢ values) for D₁, D₂, D₃, D₄, and D₅ receptors. Such data would be invaluable for building more accurate structure-activity relationship models and could guide the development of next-generation antiemetics with improved efficacy and a reduced risk of neurological side effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. drugs.com [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. medchemexpress.com [medchemexpress.com]

Exploring the Potential In Vitro Off-Target Effects of Trimethobenzamide: A Technical Guide

Introduction

Trimethobenzamide is an antiemetic agent primarily used for the prevention of nausea and vomiting. Its therapeutic effect is attributed to its antagonist activity at the dopamine D2 receptor, likely within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. While its on-target activity is well-established, a comprehensive understanding of its potential off-target effects is crucial for a complete safety and pharmacological profile. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This technical guide provides a framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound using in vitro methodologies. Due to the limited publicly available quantitative data on the off-target profile of this compound, this guide focuses on the experimental protocols and data presentation formats necessary to generate and interpret such crucial information.

Data Presentation: Quantifying Off-Target Interactions

A systematic in vitro evaluation is essential to identify and characterize the off-target profile of a compound. The following tables are templates for presenting the quantitative data obtained from such studies.

Table 1: Receptor Binding Affinity Profile of this compound

This table would summarize the binding affinities of this compound for a panel of receptors. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Radioligand Used | This compound Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | Value to be determined |

| Serotonin 5-HT2A | [³H]-Ketanserin | Value to be determined |

| Histamine H1 | [³H]-Pyrilamine | Value to be determined |

| Adrenergic α1A | [³H]-Prazosin | Value to be determined |

| Muscarinic M1 | [³H]-Pirenzepine | Value to be determined |

| ... | ... | ... |

Table 2: Enzyme Inhibition Profile of this compound

This table would present the potency of this compound as an inhibitor of various enzymes. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

| Enzyme Target | Substrate Used | This compound IC50 (µM) |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | Value to be determined |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Value to be determined |

| Acetylcholinesterase | Acetylthiocholine | Value to be determined |

| Various Cytochrome P450 Isoforms | Specific Substrates | Value to be determined |

| ... | ... | ... |

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and reliable data. The following are methodologies for key in vitro assays used to assess off-target effects.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Materials:

-

Cell membranes or purified receptors expressing the target of interest.

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

-

Unlabeled competing ligand (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added to a set of wells.

-

For determining total binding, only the radioligand and membrane preparation are added.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.

Materials:

-

Purified enzyme.

-

Enzyme-specific substrate.

-

Test compound (this compound).

-

Assay buffer specific for the enzyme.

-

96-well microplates.

-

Microplate reader (spectrophotometer or fluorometer).

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the varying concentrations of this compound.

-

Include control wells with the enzyme and buffer (100% activity) and wells with buffer only (background).

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based cAMP Signaling Assay

This assay is used to determine the functional effect of a compound on G-protein coupled receptors (GPCRs) that signal through the cyclic AMP (cAMP) pathway. It can identify both agonists and antagonists of Gs- and Gi-coupled receptors.

Materials:

-

A cell line expressing the GPCR of interest.

-

Cell culture medium.

-

Test compound (this compound).

-

A known agonist for the receptor (for antagonist testing).

-

Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptor testing).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

96- or 384-well cell culture plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Seed the cells in the microplates and grow them to the desired confluency.

-

For antagonist mode: pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of a known agonist.

-

For agonist mode: add varying concentrations of this compound directly to the cells.

-

For Gi-coupled receptors: pre-incubate with this compound, then stimulate with forskolin to induce cAMP production.

-

Incubate the plates for a specific time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: For agonist activity, plot the cAMP concentration against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC50.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.

Caption: General experimental workflow for in vitro off-target screening of a compound.

Caption: Example of a Gq-coupled receptor signaling pathway potentially affected by an off-target interaction.

In-depth analysis of Trimethobenzamide's pharmacokinetic and pharmacodynamic properties

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Trimethobenzamide

Introduction

This compound is a benzamide derivative utilized as an antiemetic agent for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis.[1][2] Its mechanism of action, while not fully elucidated, is understood to be centrally mediated. This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, synthesizing available data for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adult subjects.[3] The drug's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for determining appropriate dosing regimens and understanding its behavior in the body.

Data Presentation: Pharmacokinetic Parameters

The quantitative pharmacokinetic parameters of this compound are summarized in the table below. A 300 mg oral dose has been shown to provide a plasma concentration profile comparable to a 200 mg intramuscular (IM) injection.[3][4][5][6][7]

| Parameter | Value | Formulation(s) | Source(s) |

| Bioavailability | 100% (relative to IM solution) | Oral Capsule | [3][5][8][9][10] |

| Time to Peak Plasma Conc. (Tmax) | ~45 minutes | 300 mg Oral Capsule | [4][9] |

| ~30 minutes | 200 mg IM Injection | [3][4][5][9] | |

| Elimination Half-Life (t½) | 7 - 9 hours | Oral, IM | [3][4][8][11][12] |

| Metabolism | Hepatic; Major pathway is oxidation | N/A | [3][4][8][10][12] |

| Primary Metabolite | This compound N-oxide | N/A | [3][4][10][13] |

| Excretion | 30-50% excreted unchanged in urine within 48-72 hours | Oral, IM | [3][4][8][9][10][14] |

Experimental Protocols: Pharmacokinetic Analysis

The determination of this compound's pharmacokinetic parameters typically involves the following methodologies:

-

Clinical Study Design: Pharmacokinetic studies are generally conducted in healthy adult volunteers to characterize the drug's profile without the influence of confounding disease states.[3][5] A common design is a crossover study comparing different formulations, such as oral capsules and intramuscular injections, to determine relative bioavailability and compare concentration-time profiles.[4]

-

Sample Collection: Following drug administration, serial blood samples are collected at predefined time points. Plasma is separated from these samples for subsequent analysis.

-

Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method. While specific methods for pivotal studies are not detailed in the provided literature, high-performance liquid chromatography (HPLC) with a photodiode array detector is a validated method for estimating this compound.[15] More broadly, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for its high sensitivity and specificity in quantifying drug concentrations in biological matrices.[16]

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic modeling software. A non-compartmental or compartmental analysis is performed to calculate key parameters such as Tmax, Cmax, Area Under the Curve (AUC), elimination half-life (t½), and clearance.

Visualization: ADME Workflow

The following diagram illustrates the general pathway of this compound through the body.

Caption: ADME pathway for this compound.

Pharmacodynamics

The pharmacodynamic properties of this compound describe its mechanism of action at the molecular and physiological levels. Its antiemetic effect is attributed to its action on the central nervous system.

Mechanism of Action

The precise mechanism of action of this compound is considered obscure but is believed to involve the chemoreceptor trigger zone (CTZ) located in the medulla oblongata.[3][4][8] The CTZ is a key area for detecting emetic substances in the blood and relaying signals to the vomiting center.

-

Dopamine D2 Receptor Antagonism: this compound is an antagonist of the dopamine D2 receptor.[11][17] By blocking D2 receptors in the CTZ, it is thought to inhibit the emetic stimuli induced by dopamine, thereby preventing the transmission of nausea-inducing signals to the vomiting center.[11][17][18]

-

Central Action: Evidence for its central mechanism comes from animal studies. In dogs, pretreatment with this compound inhibits the emetic response to apomorphine (a dopamine agonist that directly stimulates the CTZ).[3][8][14] However, it provides little to no protection against emesis induced by intragastric copper sulfate, which acts peripherally on the gastrointestinal tract.[3][8][14] This demonstrates that this compound's primary action is central rather than peripheral.[9]

-

Other Receptor Activity: The drug possesses weak antihistaminic activity but does not appear to significantly interact with serotonin pathways.[1]

Data Presentation: Pharmacodynamic Effects

| Target | Action | Effect | Source(s) |

| Dopamine D2 Receptor | Antagonist | Inhibition of emetic signals in the CTZ | [11][17] |

| Chemoreceptor Trigger Zone (CTZ) | Inhibition of Stimuli | Suppression of nausea and vomiting | [3][4][8][9] |

Experimental Protocols: Pharmacodynamic Analysis

The central antiemetic activity of this compound has been demonstrated using the following experimental model:

-

Animal Model: The dog is a commonly used model for antiemetic studies due to its well-defined emetic response to various stimuli.[3]

-

Pretreatment: Animals are pretreated with this compound hydrochloride at a specified dose before the emetic challenge.[3][14]

-

Emetic Challenge:

-

Central Challenge: Apomorphine, a potent dopamine D2 receptor agonist, is administered to directly stimulate the CTZ and induce vomiting.[3][19]

-

Peripheral Challenge: Intragastric copper sulfate is administered. It acts as a local irritant to the gastric mucosa, inducing emesis via peripheral neural pathways to the vomiting center, bypassing the CTZ.[3]

-

-

Endpoint Measurement: The primary endpoint is the emetic response (i.e., the frequency and latency of vomiting). Inhibition of apomorphine-induced emesis, coupled with a lack of inhibition of copper sulfate-induced emesis, provides strong evidence for a centrally-mediated antiemetic mechanism targeting the CTZ.[3][8][14]

Visualization: Proposed Signaling Pathway

This diagram illustrates the proposed mechanism of this compound's antiemetic action at the Chemoreceptor Trigger Zone (CTZ).

Caption: this compound's antagonism of the D2 receptor in the CTZ.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. This compound [dailymed.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Tigan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 13. wikem.org [wikem.org]

- 14. This compound | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. Apomorphine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note and Protocol for the Quantification of Trimethobenzamide using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Trimethobenzamide using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is applicable for the analysis of the bulk drug substance and can be adapted for the determination of this compound in pharmaceutical formulations and biological matrices.

Introduction

This compound is an antiemetic drug used to prevent nausea and vomiting.[1] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2]

Chromatographic Conditions

A simple, accurate, and precise isocratic RP-HPLC method has been developed and validated for the estimation of this compound.[1][2]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity HPLC system or equivalent |

| Column | Kromasil 100 C-18 (250 x 4.6mm, 5µm)[1][2] |

| Mobile Phase | Methanol : 10mM Ammonium Formate (44:56, v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 213 nm (using a Photodiode Array Detector)[1][2] |

| Run Time | 12 minutes[1] |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

Figure 1: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 0.5-50 µg/mL.[1]

Sample Preparation

-

Accurately weigh the contents of not fewer than 20 this compound capsules and determine the average weight.

-

Weigh a quantity of the powdered capsule contents equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.2 µm syringe filter.

-

Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

-

Transfer a volume of the parenteral solution equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Dilute to volume with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.2 µm syringe filter before injection.

-

To 1 mL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 3 mL of a protein precipitation agent (e.g., acetonitrile or methanol), vortex for 1 minute.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.2 µm syringe filter before injection.

-

To 1 mL of urine sample, add an internal standard.

-

Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the sample through a 0.2 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[1]

| Validation Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL[1] |

| Correlation Coefficient (r²) | 0.999[1] |

| Accuracy (% Recovery) | 94.03% to 100.39%[1] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Robustness | The method is robust to small, deliberate changes in mobile phase composition, flow rate, and pH.[1] |

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions as per ICH guidelines.[1]

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 5 N HCl at 70°C for 8 hours[1] | No significant degradation observed.[1] |

| Base Hydrolysis | 5 N NaOH at 70°C for 8 hours[1] | Significant degradation observed.[1] |

| Neutral Hydrolysis | Water at 70°C for 24 hours[1] | No significant degradation observed.[1] |

| Oxidative Degradation | 10% H₂O₂ at room temperature for 24 hours[1] | Significant degradation observed.[1] |

| Thermal Degradation | 70°C for 48 hours | No significant degradation observed.[1] |

| Photolytic Degradation | Exposure to UV light for 24 hours[1] | No significant degradation observed.[1] |

The degradation products did not interfere with the quantification of the parent drug, confirming the stability-indicating capability of the method.[1]

Conclusion

The presented HPLC method is simple, rapid, accurate, precise, and specific for the quantification of this compound. Its stability-indicating nature makes it suitable for the analysis of the drug in the presence of its degradation products. The provided protocols for sample preparation from various matrices offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Note: A Validated Stability-Indicating RP-UPLC Method for the Determination of Trimethobenzamide Hydrochloride

Abstract

This application note describes a robust and validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the stability testing of Trimethobenzamide Hydrochloride. The developed method is demonstrated to be specific, accurate, precise, and stability-indicating in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides detailed protocols for the chromatographic analysis, forced degradation studies, and method validation, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

This compound Hydrochloride, chemically N-[p-[2-(dimethylamino) ethoxy] benzyl]-3, 4, 5-trimethoxybenzamide monohydrochloride, is an antiemetic agent used to prevent nausea and vomiting. Ensuring the stability of a drug substance and its formulated product is a critical aspect of drug development and manufacturing. A validated stability-indicating analytical method is essential to accurately quantify the drug and detect any degradation products that may form under various environmental conditions. This ensures the safety and efficacy of the pharmaceutical product throughout its shelf life. This application note presents a validated RP-UPLC method that effectively separates this compound from its degradation products, providing a reliable tool for stability assessment.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector is recommended.

Table 1: UPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)[1][2] |

| Mobile Phase A | 0.1% Nonafluorobutane-1-sulfonic acid in water[1][2] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 17 | |

| 18.9 | |

| 19 | |

| 21 | |

| Flow Rate | 0.4 mL/min[1][2] |

| Column Temperature | 40°C[2] |

| Injection Volume | 1.0 µL[2] |

| Detection Wavelength | 213 nm[3][4] |

| Run Time | 21 minutes |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride reference standard in 100 mL of methanol.[3]

-

Working Standard Solution (10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase initial composition (75:25 Mobile Phase A:Mobile Phase B).

-

Sample Preparation: Prepare the sample solution of the drug product to obtain a theoretical concentration of 10 µg/mL of this compound Hydrochloride using the same diluent as the working standard.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug substance was subjected to various stress conditions as per ICH guidelines.[3][4]

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for 8 hours. Neutralize the solution before injection.

-

Base Hydrolysis: Treat the drug solution with 5 N NaOH and heat at 70°C for 8 hours.[3] Neutralize the solution before injection.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.

Method Validation

The developed RP-UPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing blank samples, a standard solution of this compound, and samples from forced degradation studies. The chromatograms showed no interference from the blank or degradation products at the retention time of this compound, confirming the method's specificity. Degradation was observed primarily under basic and oxidative conditions.[3][4]

Linearity

The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 0.5 µg/mL to 50 µg/mL.[3][4]

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 | [Sample Data] |

| 1 | [Sample Data] |

| 5 | [Sample Data] |

| 10 | [Sample Data] |

| 20 | [Sample Data] |

| 40 | [Sample Data] |

| 50 | [Sample Data] |

| Correlation Coefficient (r²) | > 0.999[1][3][4] |

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Table 3: Accuracy and Recovery Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8.0 | [Sample Data] | [Sample Data] |

| 100% | 10.0 | [Sample Data] | [Sample Data] |

| 120% | 12.0 | [Sample Data] | [Sample Data] |

| Average Recovery (%) | - | - | 98.0 - 102.0 |

Note: The accuracy was found to be between 94.03% and 100.39% in a similar HPLC study.[3][4]

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution were performed.

Table 4: Precision Data

| Precision Type | Parameter | Result | Acceptance Criteria |

| Repeatability | % RSD of Peak Area | [Sample Data] | ≤ 2.0% |

| Intermediate Precision | % RSD of Peak Area | [Sample Data] | ≤ 2.0% |

Robustness

The robustness of the method was assessed by intentionally varying the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Data Presentation

Table 5: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |

| Acid Hydrolysis | 0.1 N HCl | 8 hours (reflux) | < 5% | No significant degradation |

| Base Hydrolysis | 5 N NaOH | 8 hours (70°C) | ~53%[3] | Two major degradation products observed |

| Oxidative Degradation | 3% H₂O₂ | 24 hours (RT) | Significant | Degradation products observed |

| Thermal Degradation | 105°C | 48 hours | < 5% | No significant degradation |

| Photolytic Degradation | UV & Visible Light | ICH Q1B | < 5% | No significant degradation |

Visualizations

Caption: Experimental Workflow for Method Development and Validation.

Caption: Forced Degradation Pathway of this compound.

Conclusion

The developed RP-UPLC method is rapid, sensitive, specific, and robust for the determination of this compound Hydrochloride in the presence of its degradation products. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations. The comprehensive protocols and data presented in this application note provide a valuable resource for analytical scientists in the pharmaceutical industry.

References

Protocol for Studying Trimethobenzamide's Interaction with Apomorphine in Parkinson's Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Apomorphine, a potent dopamine D1 and D2 receptor agonist, is an effective therapy for managing "off" episodes in advanced PD, providing rapid relief from motor fluctuations.[1][2] However, its clinical use is often limited by significant nausea and vomiting, side effects mediated by the activation of dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3]

Trimethobenzamide is an antiemetic agent that is often co-administered with apomorphine to mitigate these emetic effects.[4][5] It is believed to act as a dopamine D2 receptor antagonist, primarily at the CTZ.[3][6] Understanding the precise nature of the interaction between this compound and apomorphine at the molecular, cellular, and behavioral levels is crucial for optimizing therapeutic strategies in Parkinson's disease.

This document provides a comprehensive set of protocols for researchers to investigate the interaction between this compound and apomorphine. It includes detailed methodologies for in vitro receptor binding and functional assays, as well as in vivo studies using established rodent and ferret models of Parkinson's disease and emesis.

Data Presentation

The following tables summarize key quantitative data for this compound and apomorphine, critical for designing and interpreting the described experiments.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Species | Reference |

| Apomorphine | Dopamine D2 | 527 | Not Specified | [1] |

| Apomorphine | Dopamine D2 | 0.62 | Human | [7] |

| This compound | Dopamine D2 | Not Available | - | [3][6] |

Table 2: In Vitro Functional Assay Parameters

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Apomorphine | cAMP Inhibition | CHO-K1 (expressing human D2L) | EC50 | ~10 nM | [8] |

| Dopamine | cAMP Inhibition | DRD2 Nomad Cell Line | EC50 | 2.76 x 10⁻⁶ M | [9] |

Table 3: In Vivo Model Dosages

| Compound | Animal Model | Dosage | Route | Purpose | Reference |

| Apomorphine | 6-OHDA Rat | 0.5 mg/kg | s.c. | Induction of contralateral rotation | [10][11] |

| Apomorphine | Ferret | 0.25 mg/kg | s.c. | Induction of emesis | [12][13] |

| This compound | Human (Clinical Trial) | 300 mg, TID | p.o. | Antiemetic prophylaxis | [4][5] |

| 6-Hydroxydopamine (6-OHDA) | Rat | 12.5 µg in 2.5 µl | Intracerebral | Induction of nigrostriatal lesion | [11] |

Experimental Protocols

In Vitro Studies

1. Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound and apomorphine for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (DMEM with 10% FBS, antibiotics).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Unlabeled ligands: this compound, apomorphine, and a known D2 antagonist (e.g., haloperidol) for determining non-specific binding.

-

Scintillation cocktail and vials.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-D2R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer (for total binding).

-

Excess unlabeled D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.

-

Increasing concentrations of this compound or apomorphine.

-

-

Add a constant concentration of [³H]-Spiperone (typically at its Kd concentration) to all wells.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Determine the IC50 value (concentration of competing ligand that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

2. cAMP Functional Assay

This assay measures the ability of this compound to antagonize the apomorphine-induced inhibition of cyclic adenosine monophosphate (cAMP) production in cells expressing the D2 receptor, which is a Gi-coupled receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

Apomorphine.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

-

Cell Plating:

-

Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle) for 15-30 minutes.

-

Add a fixed concentration of apomorphine (typically its EC80 for cAMP inhibition) and a fixed concentration of forskolin to all wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Data Analysis:

-

Generate a dose-response curve for apomorphine's inhibition of forskolin-stimulated cAMP production to determine its EC50.

-

Plot the percentage of inhibition of the apomorphine response against the log concentration of this compound.

-

Determine the IC50 of this compound for the antagonism of the apomorphine effect.

-

In Vivo Studies

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model involves the unilateral lesioning of the nigrostriatal dopamine pathway to mimic the motor deficits of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (200-250g).

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane).

-

6-Hydroxydopamine (6-OHDA) hydrochloride.

-

Ascorbic acid saline (0.02% w/v).

-

Hamilton syringe.

Protocol:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the medial forebrain bundle (MFB) at specific coordinates relative to bregma (e.g., AP: -2.8 mm, ML: +2.0 mm, DV: -8.5 mm).

-

Slowly infuse 6-OHDA (e.g., 8 µg in 4 µl of ascorbic acid saline) into the MFB using a Hamilton syringe.

-

Leave the needle in place for 5-10 minutes before slowly retracting it.

-

Suture the incision and allow the animal to recover.

-

2. Apomorphine-Induced Rotational Behavior

This test assesses the degree of dopamine receptor supersensitivity on the lesioned side of the brain in the 6-OHDA model.

Materials:

-

6-OHDA lesioned rats (2-3 weeks post-surgery).

-

Apomorphine hydrochloride.

-

Saline.

-

Rotational behavior monitoring system (e.g., automated rotometer bowls).

Protocol:

-

Habituation:

-

Habituate the rats to the testing environment and the rotometer bowls for at least 30 minutes before drug administration.

-

-

Drug Administration and Monitoring:

-

Interaction Study:

-

To study the interaction, pre-treat a group of lesioned rats with this compound (various doses, intraperitoneally - i.p.) 30-60 minutes before the apomorphine challenge.

-

Compare the number of contralateral rotations in the this compound-pre-treated group to a vehicle-pre-treated control group.

-

3. Rotarod Test

This test evaluates motor coordination and balance.

Materials:

-

6-OHDA lesioned rats.

-

Rotarod apparatus.

Protocol:

-

Training:

-

Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for several trials a day for 2-3 days before the actual test.[18]

-

-

Testing:

-

Interaction Study:

-

Assess the effect of apomorphine on the rotarod performance of 6-OHDA lesioned rats.

-

Investigate the ability of this compound to modulate the effects of apomorphine on motor coordination by pre-treating the animals with this compound before apomorphine administration.

-

4. Apomorphine-Induced Emesis in Ferrets

Ferrets are a suitable non-rodent species for studying emesis due to their well-developed vomiting reflex.

Materials:

-

Male ferrets.

-

Apomorphine hydrochloride.

-

This compound hydrochloride.

-

Saline.

-

Observation cages.

Protocol:

-

Acclimation:

-

Acclimate the ferrets to the observation cages for several days before the experiment.

-

-

Drug Administration:

-

Observation:

-

Observe the animals continuously for a set period (e.g., 1-2 hours) and record the number of retches and vomits.

-

-

Data Analysis:

-

Compare the frequency of emetic episodes in the this compound-treated groups to the vehicle-treated control group to determine the antiemetic efficacy of this compound.

-

Mandatory Visualization

Caption: Dopamine D2 Receptor Signaling Pathway and Drug Interaction.

Caption: Experimental Workflow for Investigating Drug Interaction.

References

- 1. Aporphine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 4. How to manage the initiation of apomorphine therapy without antiemetic pretreatment: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jdc.jefferson.edu [jdc.jefferson.edu]

- 6. adooq.com [adooq.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. innoprot.com [innoprot.com]

- 10. Apomorphine-Induced Rotation Test [bio-protocol.org]

- 11. Unilateral 6-OHDA Lesioning and Apomorphine-Induced Rotations [bio-protocol.org]

- 12. Enantioselective inhibition of apomorphine-induced emesis in the ferret by the neurokinin1 receptor antagonist CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential action of domperidone to modify emesis and behaviour induced by apomorphine in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uwec.edu [chem.uwec.edu]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. mdbneuro.com [mdbneuro.com]

- 18. Rotarod test in rats [protocols.io]

- 19. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rotarod test [protocols.io]

- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]

Application Note: Quantification of Trimethobenzamide and its Metabolites in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of trimethobenzamide and its primary metabolite, this compound N-oxide, in biological matrices such as human plasma and urine. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high throughput and reliable results for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and validation parameters.

Introduction

This compound is an antiemetic drug used to control nausea and vomiting. Its therapeutic efficacy is governed by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The major metabolic pathway for this compound is oxidation, leading to the formation of this compound N-oxide.[1][2] A significant portion of the administered dose, between 30% and 50%, is excreted unchanged in the urine.[1][2][3] Accurate quantification of both the parent drug and its metabolite in biological samples is crucial for a comprehensive understanding of its disposition in the body. This application note provides a validated LC-MS/MS method designed for the simultaneous determination of this compound and this compound N-oxide.

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its N-oxide metabolite.

Experimental Workflow

Caption: Workflow for the analysis of this compound and its metabolite.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride (Reference Standard)

-

This compound N-oxide (Reference Standard)

-

This compound-d5 (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Ultrapure Water

-

Human Plasma (with Anticoagulant)

-

Human Urine

Sample Preparation: Protein Precipitation

-

Allow biological samples (plasma or urine) to thaw to room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the internal standard working solution (this compound-d5).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 389.2 | 100.1 | 30 | 25 |

| This compound N-oxide | 405.2 | 100.1 | 35 | 30 |

| This compound-d5 (IS) | 394.2 | 105.1 | 30 | 25 |

Quantitative Data Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance characteristics of the assay.

Table 2: Calibration Curve Parameters

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| This compound | Plasma | 1 - 1000 | > 0.995 |

| This compound N-oxide | Plasma | 1 - 1000 | > 0.995 |

| This compound | Urine | 5 - 5000 | > 0.995 |

| This compound N-oxide | Urine | 5 - 5000 | > 0.995 |

Table 3: Precision and Accuracy Data (Plasma)

| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 | |

| Mid | 100 | < 15 | < 15 | 85 - 115 | |

| High | 800 | < 15 | < 15 | 85 - 115 | |

| This compound N-oxide | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 | |

| Mid | 100 | < 15 | < 15 | 85 - 115 | |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect (Plasma)

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low | > 85 | 90 - 110 |

| High | > 85 | 90 - 110 | |

| This compound N-oxide | Low | > 80 | 88 - 112 |

| High | > 80 | 88 - 112 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and its major metabolite, this compound N-oxide, in biological samples. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

Step-by-Step Guide to Trimethobenzamide Impurity Profiling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethobenzamide is an antiemetic agent used to prevent nausea and vomiting.[1] Like all pharmaceutical products, its purity is a critical attribute for ensuring safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance and drug product. This document provides a comprehensive, step-by-step guide for the impurity profiling of this compound, including detailed analytical methods and protocols.

Overview of Potential Impurities

Impurities in this compound can originate from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with packaging materials. These are broadly classified as process-related impurities, degradation products, and metabolites.

A list of known and potential impurities of this compound is summarized in the table below.

Table 1: Known and Potential Impurities of this compound

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Source |

| 4-(2-(Dimethylamino)ethoxy)benzaldehyde | 15182-92-0 | C₁₁H₁₅NO₂ | 193.25 | Process-related |

| 3,4,5-Trimethoxy-N-(4-(2-(methylamino)ethoxy)benzyl)benzamide | 1445977-42-3 | C₂₀H₂₆N₂O₅ | 374.44 | Process-related |

| N,N-Dimethyl-2-(4-((3,4,5-trimethoxybenzamido)methyl)phenoxy)ethan-1-amine oxide | 2415449-18-0 | C₂₁H₂₈N₂O₆ | 404.46 | Degradation/Metabolite |

| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | C₁₀H₁₂O₅ | 212.20 | Degradation |

| N-Nitroso-N-Desmethyl this compound | N/A | C₂₀H₂₅N₃O₆ | 403.43 | Potential Genotoxic Impurity |

| Desoxy-Trimethoxybenzamide | 1293840-13-7 | N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,5-dimethoxy-4-methylbenzamide | 372.5 | Process-related |

| 2-(4-(aminomethyl)phenoxy)-N,N-dimethylethan-1-amine hydrochloride | 1107613-95-5 | C₁₁H₁₈N₂O · HCl | 194.3 + 36.5 | Process-related |

Analytical Methodologies for Impurity Profiling

The primary analytical techniques for this compound impurity profiling are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This method is suitable for the quantification of this compound and its degradation products in forced degradation samples.

Experimental Protocol:

-

Chromatographic System:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Mobile Phase: Methanol: Ammonium Formate buffer (44:56, v/v).[2][3] The ammonium formate buffer can be prepared by dissolving an appropriate amount of ammonium formate in water and adjusting the pH if necessary.

-

Column Temperature: Ambient.

-